4-fluoro-N-(mesitylcarbamoyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “4-fluoro-N-(mesitylcarbamoyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Synthesis of Benzamides
4-fluoro-N-(mesitylcarbamoyl)benzamide can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Pharmaceutical Applications
Benzamides, which can be synthesized using 4-fluoro-N-(mesitylcarbamoyl)benzamide, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
Industrial Applications
Benzamides are also widely used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .
Antiplatelet Activity
Amide derivatives, which can be synthesized using 4-fluoro-N-(mesitylcarbamoyl)benzamide, also show antiplatelet activity .
Mechanically Adaptable Molecular Crystals
4-fluoro-N-(mesitylcarbamoyl)benzamide can be used in the creation of mechanically adaptable molecular crystals . These crystals have potential applications in flexible smart materials and devices .
Plastic Deformation in Single Crystals
4-fluoro-N-(mesitylcarbamoyl)benzamide can be used to study the mechanism of plastic deformation in single crystals . These crystals can be repeatedly irreversibly bent and returned to their original shape without concomitant delamination or loss of integrity .
Mechanism of Action
While the exact mechanism of action for “4-fluoro-N-(mesitylcarbamoyl)benzamide” is not available, benzamides have been studied extensively for their anticancer activities . For instance, 2-substituted benzimidazoles have shown diverse anticancer activities, and their mechanisms of action are influenced by the substitution pattern around the nucleus .
Safety and Hazards
The safety data sheet for a similar compound, “4-Fluoro-N-methylbenzamide”, indicates that it is harmful if swallowed and may cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .
Future Directions
Research into benzamides, including “4-fluoro-N-(mesitylcarbamoyl)benzamide”, continues to be a vibrant field. For instance, studies are being conducted to understand the activation and deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers . Such research could lead to the development of more effective therapeutic agents.
properties
IUPAC Name |
4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABCIXUMKSETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(mesitylcarbamoyl)benzamide |
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